molecular formula C9H6ClIO B11837915 7-Chloro-6-iodo-2,3-dihydroinden-1-one

7-Chloro-6-iodo-2,3-dihydroinden-1-one

Cat. No.: B11837915
M. Wt: 292.50 g/mol
InChI Key: TZMQDBNMUNODMF-UHFFFAOYSA-N
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Description

7-Chloro-6-iodo-2,3-dihydroinden-1-one is a halogenated organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-iodo-2,3-dihydroinden-1-one typically involves halogenation reactions. One common method is the iodination of 7-chloro-2,3-dihydroinden-1-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and distillation is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-iodo-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various halogenated derivatives and functionalized indenones.

    Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

7-Chloro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodo-2,3-dihydroinden-1-one: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    7-Chloro-6-bromo-2,3-dihydroinden-1-one: Contains a bromine atom instead of iodine, which can influence its reactivity and applications.

Uniqueness

7-Chloro-6-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

7-chloro-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2

InChI Key

TZMQDBNMUNODMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)I

Origin of Product

United States

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